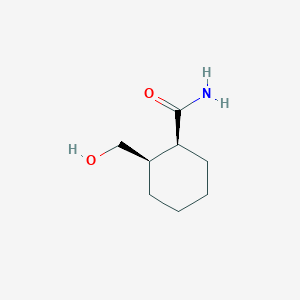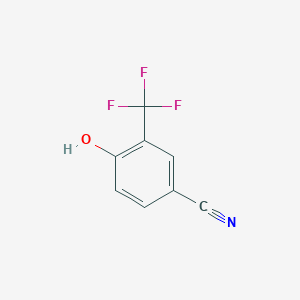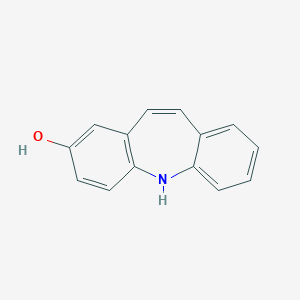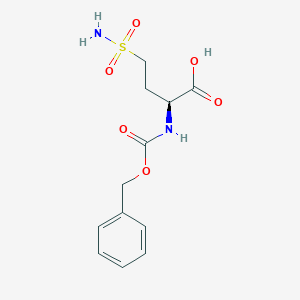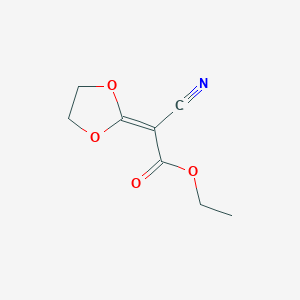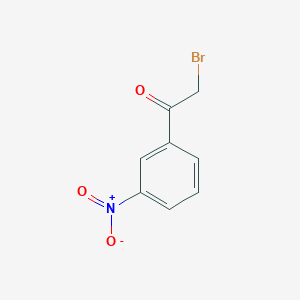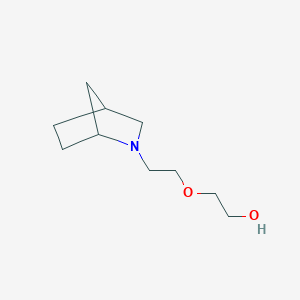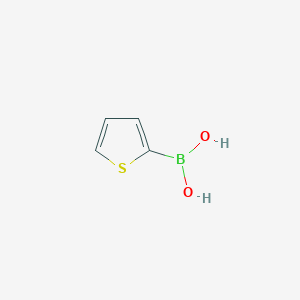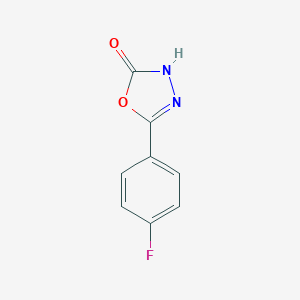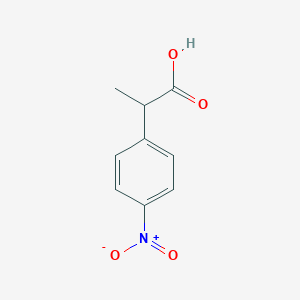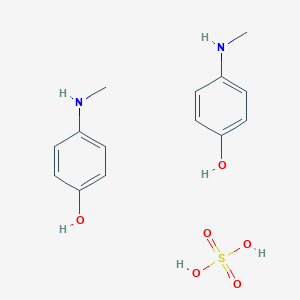
Méthol
Vue d'ensemble
Description
Metol, also known as 4-(methylamino)phenol sulfate, is an organic compound with the formula [HOC₆H₄NH₂(CH₃)]₂HSO₄. It is the sulfate salt of N-methylaminophenol. This colorless salt is widely used as a photographic developer in monochrome photography .
Applications De Recherche Scientifique
Stockage d'énergie
Méthol: a des applications significatives dans le domaine du stockage d'énergie. Sa structure poreuse unique, sa grande surface et sa haute conductivité électrique en font un excellent matériau pour les supercondensateurs et les batteries lithium-ion. Ces propriétés permettent au this compound de stocker de grandes quantités d'énergie et de la libérer rapidement en cas de besoin, ce qui est crucial pour les applications nécessitant une décharge d'énergie rapide et des cycles de recharge .
Capteurs
Dans le domaine de la détection, le This compound démontre des capacités remarquables. Il peut être utilisé pour développer des capteurs avec des applications électrochimiques supérieures. Par exemple, les capteurs à base de this compound sont très sensibles et sélectifs, ce qui les rend idéaux pour détecter des gaz environnementaux tels que CO₂, O₂, O₃ et NH₃, ainsi que des gaz toxiques tels que CO, H₂S et NO₂ .
Catalyse
This compound: joue un rôle essentiel en catalyse grâce à sa structure nanopporeuse. Il peut améliorer l'électrocatalyse en augmentant la surface active accessible aux molécules de réactifs et en améliorant la mobilité des électrons dans les ligaments solides. Cela fait du this compound un matériau précieux pour divers processus catalytiques, y compris ceux impliqués dans la synthèse chimique et la remédiation environnementale .
Photocatalyse
Les propriétés photocatalytiques du This compound sont utilisées dans des applications qui impliquent la conversion de l'énergie solaire en énergie chimique. Ce processus est essentiel pour le développement de sources d'énergie propres et renouvelables. La capacité du this compound à agir comme photocatalyseur peut être utilisée dans la dégradation des polluants et la production de carburant hydrogène par la séparation de l'eau .
Capteurs de gaz
This compound: les nanoparticules sont largement utilisées dans la fabrication de capteurs de gaz en raison de leurs propriétés semi-conductrices. Ces capteurs sont capables de détecter divers gaz à des niveaux de traces à ultra-traces, ce qui est vital pour la surveillance environnementale et la sécurité industrielle. Les propriétés de détection de gaz du this compound sont particulièrement bénéfiques pour identifier les gaz combustibles et les composés organiques volatils .
Nanotechnologie
En nanotechnologie, le This compound trouve des applications dans le développement d'antennes, y compris des antennes microbandes et de type patch optiquement transparentes, des redresseurs et divers types de cellules solaires. Ses propriétés physicochimiques à l'échelle nanométrique, telles que les propriétés optiques non linéaires et le comportement superparamagnétique, en font un outil indispensable dans ce domaine .
Mécanisme D'action
Target of Action
Metol, also known as Elon, is a trade name for the organic compound with the formula [HOC6H4NH2(CH3)]2HSO4 . It is the sulfate salt of N-methylaminophenol . This colorless salt is a popular photographic developer used in monochrome photography . The primary targets of Metol are the silver halides in the photographic film or paper .
Mode of Action
Metol acts as a reducing agent in the photographic development process . It reduces the exposed silver halides in the photographic emulsion to metallic silver, which forms the dark areas in a negative or the light areas in a print . Metol is often used in combination with hydroquinone in developers, a combination known as MQ developers . This combination provides greater developer activity as the rate of development by both agents together is greater than the sum of rates of development by each agent used alone .
Biochemical Pathways
The biochemical pathway involved in the action of Metol is the photographic development process . When Metol is combined with hydroquinone in an MQ developer, it results in a versatile developer. By varying the quantities of Metol, hydroquinone, and restrainer, and adjusting the pH, the entire range of continuous tone developers can be made .
Pharmacokinetics (ADME Properties)
In the context of its use in photographic development, metol’s properties such as solubility, stability, and reactivity play a crucial role in its effectiveness as a developer .
Result of Action
The result of Metol’s action is the reduction of exposed silver halides to metallic silver, forming the visible image in a photographic film or paper . This process is crucial in monochrome photography, where the varying concentrations of metallic silver create the grayscale image .
Action Environment
The action of Metol can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals in the developer solution . For instance, the rate of development can be increased by raising the temperature or adjusting the pH . Additionally, the presence of a restrainer in the developer can slow down the development process, helping to control the contrast of the final image .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Metol can be synthesized through several methods:
Decarboxylation of N-4-hydroxyphenylglycine (Glycin): This method involves the removal of a carboxyl group from N-4-hydroxyphenylglycine to produce N-methylaminophenol.
Reaction of Hydroquinone with Methylamine: Hydroquinone reacts with methylamine under specific conditions to yield N-methylaminophenol.
Industrial Production Methods: In industrial settings, Metol is typically produced in dry chemical mixes due to its difficulty in forming highly concentrated developer solutions. A common industrial method involves the reaction of hydroquinone with methylamine
Propriétés
IUPAC Name |
4-(methylamino)phenol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H9NO.H2O4S/c2*1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2*2-5,8-9H,1H3;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNPWFOVUDMGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
150-75-4 (Parent) | |
| Record name | p-Methylaminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6025565 | |
| Record name | Phenol, p-(methylamino)-, sulfate (2:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55-55-0 | |
| Record name | p-Methylaminophenol sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(methylamino)-, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, p-(methylamino)-, sulfate (2:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-hydroxy-N-methylanilinium) sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-METHYLAMINOPHENOL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3W0VWG12M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of N-methyl-p-aminophenol sulfate (Metol) is C7H11NO4S, and its molecular weight is 201.24 g/mol. []
A: Yes, researchers have used various spectroscopic techniques to characterize Metol. Attenuated total reflection-Fourier transform infrared spectroscopy (ATR-FTIR) has been employed to study the structure of Metol self-assembled monolayers on gold electrodes. [, ] Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GS/MS) have been used to identify the major final products of the ferroin-bromate-metol reaction, which include 1,4-benzoquinone and bromobenzoquinones. []
A: Metol is primarily known for its use as a photographic developing agent, particularly in black and white photography. [, , ] It is also used in various analytical chemistry applications, including the spectrophotometric determination of various compounds. [, , , , ] Furthermore, Metol has shown potential as a corrosion inhibitor for steel. []
A: Metol acts as a reducing agent in photographic developers. [] It reduces silver ions (Ag+) present in the latent image of exposed photographic film or paper to metallic silver (Ag). This process selectively amplifies the latent image, making it visible. [] The rate of silver ion reduction by Metol is influenced by factors like pH, the presence of other developing agents, and the concentration of bromide ions. [, ]
ANone: Metol offers several advantages as a developing agent:
- High activity: Metol is a highly active developing agent, allowing for shorter development times and lower concentrations compared to some other developers. []
- Fine grain: It promotes fine grain formation in the developed image, contributing to higher image sharpness. []
- Superadditivity: Metol exhibits superadditivity when combined with other developing agents like hydroquinone or Phenidone, resulting in enhanced developer activity and other desirable characteristics. [, , ]
A: Superadditivity refers to a phenomenon where the combined effect of two or more developing agents is greater than the sum of their individual effects. [, , ] For example, a Metol-hydroquinone developer exhibits higher activity and produces images with higher contrast and density than what would be expected from simply adding the individual effects of Metol and hydroquinone. [, , ] This synergistic effect is attributed to the regeneration of Metol by hydroquinone during the development process. [, , ]
A: Metol is employed as a chromogenic reagent in spectrophotometric methods for determining various analytes. [, , , , ] It typically acts as a reducing agent or participates in charge-transfer complex formation reactions, leading to measurable color changes that can be correlated with analyte concentration. [, , , , ]
ANone: Metol has been utilized in spectrophotometric methods for determining:
- Clonazepam: Metol forms a charge-transfer complex with reduced clonazepam, enabling its determination in pharmaceutical formulations. []
- Gemigliptin: In a method for quantifying gemigliptin, Metol is oxidized by unreacted N-bromosuccinimide (NBS) after NBS reacts with gemigliptin. The oxidized Metol product then forms a charge-transfer complex with sulphanilic acid, allowing for indirect gemigliptin determination. []
- Vanadium: Vanadium catalyzes the bromate oxidative coupling of Metol and 2,3,4-Trihydroxybenzoic acid (THBA), forming a colored product that can be measured spectrophotometrically to quantify vanadium levels in water samples. []
A: While Metol itself is not a major environmental pollutant, its presence in photographic wastewater can contribute to chemical oxygen demand (COD) and pose risks to aquatic life. [] Proper treatment of photographic wastewater is essential to remove Metol and other developing agents before discharge into the environment. []
A: Metol can cause skin and eye irritation, and prolonged or repeated exposure may lead to allergic skin reactions. [, ] It is crucial to wear appropriate personal protective equipment, such as gloves and eye protection, when handling Metol. [, ] Additionally, avoid ingestion and inhalation of Metol dust. [, ]
A: Metol undergoes redox reactions at electrode surfaces. [, , , , ] Its electrochemical behavior has been extensively studied using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). [, , , , ]
ANone: The electrochemical behavior of Metol is affected by factors such as:
- Electrode material: The electrode material significantly impacts Metol's redox behavior. Modified electrodes, such as those modified with ionic liquids, L-cysteine self-assembled monolayers, or gold nanoparticles, have been shown to enhance the electrocatalytic activity towards Metol oxidation and improve the sensitivity of electrochemical detection. [, , , ]
- pH: The pH of the solution plays a crucial role in Metol's electrochemical reactions. The peak potentials and currents associated with Metol redox processes vary depending on the pH of the electrolyte solution. [, , , ]
- Presence of other species: The presence of other electroactive species in the solution can influence the electrochemical behavior of Metol, either through interferences or by participating in coupled reactions. []
A: Yes, researchers have employed density functional theory (DFT) calculations to investigate the geometrical and electronic molecular structure of Metol, exploring its potential as a steel corrosion inhibitor. [] These calculations have provided insights into the relationship between Metol's molecular structure and its inhibitory effectiveness. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


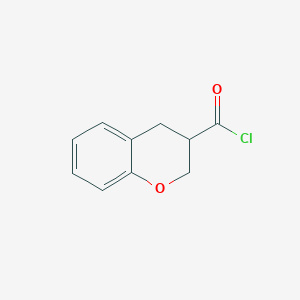
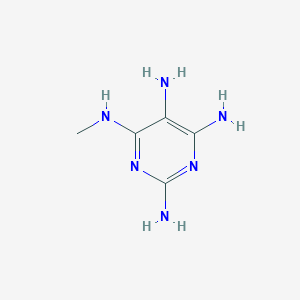
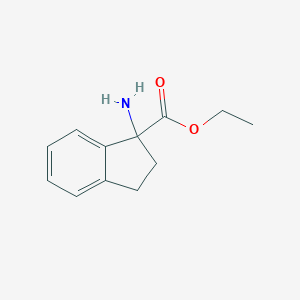
![(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B51964.png)
